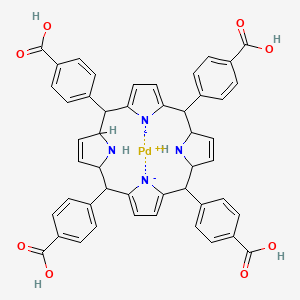
4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-nitrophenyl)benzamide is a complex organic compound that features a benzamide core structure This compound is notable for its tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups during chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-nitrophenyl)benzamide typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Aminoethyl Intermediate: The protected hydroxyl compound is then reacted with ethylene diamine to form the aminoethyl intermediate.
Coupling with Benzamide: The aminoethyl intermediate is coupled with 2-nitrobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Substitution: The benzamide core can undergo various substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialized chemicals and materials, particularly where selective protection of functional groups is required.
Mecanismo De Acción
The mechanism of action of this compound largely depends on its specific application. In general, the tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. Molecular targets and pathways would vary based on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-chlorophenyl)benzamide: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-methylphenyl)benzamide: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the nitrophenyl group in 4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-nitrophenyl)benzamide makes it particularly reactive and suitable for specific applications where the nitro group can be further modified. This sets it apart from similar compounds with different substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C22H31N3O4Si |
|---|---|
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
4-[[2-[tert-butyl(dimethyl)silyl]oxyethylamino]methyl]-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C22H31N3O4Si/c1-22(2,3)30(4,5)29-15-14-23-16-17-10-12-18(13-11-17)21(26)24-19-8-6-7-9-20(19)25(27)28/h6-13,23H,14-16H2,1-5H3,(H,24,26) |
Clave InChI |
ALPGWCCUIKZOCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCNCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


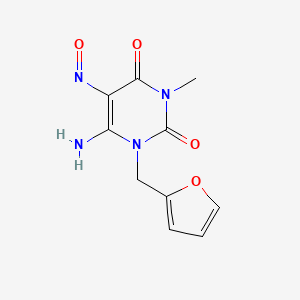
![Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[(R)-phenylmethylene]-alpha-D-ribo-hexopyranoside](/img/structure/B13411030.png)

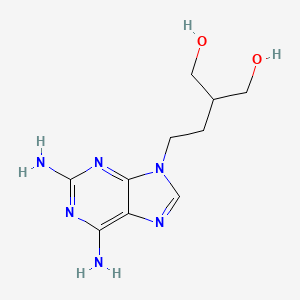

![2-Naphthalenesulfonic acid, 7-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-4-hydroxy-, monosodium salt](/img/structure/B13411061.png)
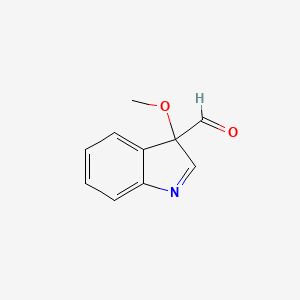



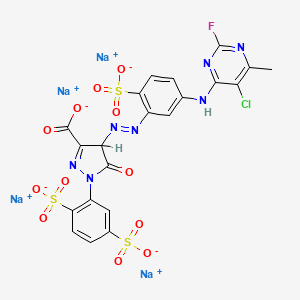

![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)
